N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as FOXY-5, is a chemical compound that has gained attention in the scientific research community due to its potential use as a biochemical tool. FOXY-5 is a potent and selective inhibitor of a protein called heat shock protein 70 (Hsp70), which is involved in various cellular processes such as protein folding, transport, and degradation.
Wirkmechanismus
N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide binds to Hsp70 at a specific site, called the nucleotide-binding domain (NBD), which is involved in the ATPase activity of the protein. This compound inhibits the ATPase activity of Hsp70, which is required for its chaperone function. This inhibition leads to the accumulation of misfolded and aggregated proteins, which can be used to study the role of Hsp70 in protein folding and degradation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of Hsp70 by this compound leads to the accumulation of misfolded and aggregated proteins, which can be used to study the role of Hsp70 in protein folding and degradation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a potential therapeutic strategy for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several advantages as a biochemical tool for studying Hsp70. It is a potent and selective inhibitor of Hsp70, which allows for the specific inhibition of Hsp70 without affecting other related proteins. This compound has also been shown to have good cell permeability and stability, which makes it suitable for use in cell-based assays.
However, there are also limitations to the use of this compound in lab experiments. This compound has a short half-life in vivo, which limits its use in animal studies. This compound also has low solubility in aqueous solutions, which can affect its efficacy in some assays.
Zukünftige Richtungen
For research on N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide include optimization of the synthesis method, investigation of its pharmacokinetics and pharmacodynamics, development of analogs with improved properties, and evaluation of its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method includes the preparation of an oxalamide intermediate, which is then reacted with a sulfonyl chloride to form the desired product. The synthesis method has been optimized to achieve high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been extensively studied for its potential use as a biochemical tool in scientific research. Hsp70 is a highly conserved protein that is involved in various cellular processes, and its overexpression has been linked to various diseases such as cancer, neurodegenerative disorders, and viral infections. Therefore, the inhibition of Hsp70 has emerged as a potential therapeutic strategy for these diseases.
This compound has been shown to selectively inhibit Hsp70, without affecting other related proteins. This selectivity makes this compound a valuable tool for studying the role of Hsp70 in various cellular processes and diseases. This compound has been used in various studies to investigate the mechanism of action of Hsp70, as well as its potential as a therapeutic target.
Eigenschaften
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h2,4-7,14H,1,3,8-11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPNFEXRWOHOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.